molecular formula C12H18OSi B185395 (2-Allylphenoxy)trimethylsilane CAS No. 18042-43-8

(2-Allylphenoxy)trimethylsilane

Cat. No. B185395
CAS RN: 18042-43-8
M. Wt: 206.36 g/mol
InChI Key: LJIXCUHZKDSCQX-UHFFFAOYSA-N
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Description

“(2-Allylphenoxy)trimethylsilane” is an organic compound with the molecular formula C12H18OSi . It has a molecular weight of 206.36 . The compound is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .


Molecular Structure Analysis

The InChI code for “(2-Allylphenoxy)trimethylsilane” is 1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3 . The IUPAC name is (2-allylphenoxy)(trimethyl)silane .


Physical And Chemical Properties Analysis

“(2-Allylphenoxy)trimethylsilane” appears as a white solid . It has a boiling point of 85°C and a melting point of 161-163°C . The compound has a density of 0.925 . It’s worth noting that the solubility of the compound in water is not available .

Scientific Research Applications

  • Acid cleavage of trimethylsilanes, including derivatives like (2-Allylphenoxy)trimethylsilane, shows significant reactivity, indicating potential applications in organic synthesis (Eaborn, Salih, & Walton, 1972).

  • Allylsilanes like (2-Allylphenoxy)trimethylsilane exhibit unique reactivity towards electrophiles, useful in the synthesis of protected substituted acroleines (Corriu, Huynh, & Moreau, 1983).

  • Trimethylsilane-based PECVD processes, possibly including (2-Allylphenoxy)trimethylsilane, are valuable for depositing dielectric thin films in microelectronics (Loboda, 1999).

  • Organotrimethylsilanes, a category that includes (2-Allylphenoxy)trimethylsilane, can serve as carbanion equivalents in synthesis, highlighting their utility in organic chemistry (Das & O’Shea, 2014).

  • In carbon-to-carbon anion relay chemistry, compounds like [2-(2-bromophenyl)allyl]trimethylsilane demonstrate efficient migration of the trimethylsilyl group, useful in synthesizing allylic organolithium species (Zheng et al., 2011).

  • Trimethylsilane compounds, including (2-Allylphenoxy)trimethylsilane, may find applications in lithium-ion battery electrolytes due to their ability to dissolve lithium salts and form stable electrolytes (Amine et al., 2006).

  • The oxidative coupling reactions involving aryltrimethylsilanes, a group that includes (2-Allylphenoxy)trimethylsilane, show promise in organic synthesis, particularly in electrophilic aromatic substitution mechanisms (Brenzovich, Brazeau, & Toste, 2010).

Safety And Hazards

The compound has a signal word of 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

While specific future directions for “(2-Allylphenoxy)trimethylsilane” are not mentioned in the sources I found, the compound’s potential applications could be explored in various fields such as organometallics, organosilicon research, and laboratory thin film deposition .

Relevant Papers One relevant paper titled “Reactions of o-allylphenol and of o-allylphenoxy-trimethylsilane with alkoxy alkyl hydrogen silanes” discusses the reactions of o-allylphenol and o-allylphenoxy-trimethylsilane . Further analysis of this paper could provide more insights into the properties and potential applications of “(2-Allylphenoxy)trimethylsilane”.

properties

IUPAC Name

trimethyl-(2-prop-2-enylphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXCUHZKDSCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567546
Record name Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Allylphenoxy)trimethylsilane

CAS RN

18042-43-8
Record name Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Chen, J Chen, W Zhang, Q Xie, Y Che… - Journal of Materials …, 2020 - pubs.rsc.org
Carbonate-based electrolytes have been extensively employed in commercial Li-ion batteries, but they face numerous interphasial stability challenges while supporting the high-voltage …
Number of citations: 59 pubs.rsc.org
Z Dong, J Wei, H Yue, K Zhang, L Wang, X Li… - Journal of Colloid and …, 2021 - Elsevier
With the increasing demand for high-energy–density energy storage devices, lithium metal batteries have rekindled the interest of researchers due to ultra-high specific capacity. …
Number of citations: 20 www.sciencedirect.com
C Ye, W Tu, L Yin, Q Zheng, C Wang… - Journal of materials …, 2018 - pubs.rsc.org
A highly fluorinated cathode–electrolyte-interphase is constructed on a Li-rich transition metal oxide via a unique additive approach, which significantly improves the cycling stability of Li…
Number of citations: 112 pubs.rsc.org
S Li, T Yang, W Wang, J Lu, X Zhao, W Fan, X Zuo… - Electrochimica …, 2020 - Elsevier
2-thiophene sulfonamide (2-TS) is demonstrated as a multi-functional additive to functionalize the electrolyte and improve the performances of LiNi 0.8 Mn 0.1 Co 0.1 O 2 (NCM811)/…
Number of citations: 18 www.sciencedirect.com
S Gu, Y Cui, K Wen, S Chen, J Zhao - Journal of Alloys and Compounds, 2020 - Elsevier
Layered lithium/manganese-rich oxides (LMR) receive much attention due to its high specific capacity (∼300 mAh g -1 ). However, the serious capacity degradation during cycling …
Number of citations: 24 www.sciencedirect.com
D Ruan, M Chen, X Wen, S Li, X Zhou, Y Che, J Chen… - Nano Energy, 2021 - Elsevier
We propose a novel electrolyte additive, 5-acetylthiophene-2-carbonitrile (ATCN) with three functional groups (thiophene, nitrile and carbonyl), to in situ construct a stable cathode …
Number of citations: 49 www.sciencedirect.com
W Li - Journal of The Electrochemical Society, 2020 - iopscience.iop.org
While various techniques have been developed to address the safety issues in lithium-ion batteries, there remain unknown mechanisms that induce hazards, leaving challenges in …
Number of citations: 104 iopscience.iop.org
H Wang, X Li, F Li, X Liu, S Yang, J Ma - Electrochemistry Communications, 2021 - Elsevier
Cathode electrolyte interphase (CEI) has obtained increasing attention due to the importance in sustaining full cell life. However, it has rarely been overviewed. Therefore, it is timely …
Number of citations: 47 www.sciencedirect.com
YY Pan, CD Qiu, SJ Qin, ZF Wang, JS Yang, HJ Cong… - Rare Metals, 2022 - Springer
In situ construction of a favorable cathode electrolyte interphase through a fluorosilane additive for high-performance Li-rich cathode materials | SpringerLink Skip to main content …
Number of citations: 1 link.springer.com

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